molecular formula C12H24O B110240 cis-7-Dodecen-1-ol CAS No. 20056-92-2

cis-7-Dodecen-1-ol

Cat. No. B110240
CAS RN: 20056-92-2
M. Wt: 184.32 g/mol
InChI Key: WWDOVTHLTQFGOZ-WAYWQWQTSA-N
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Description

“Cis-7-Dodecen-1-ol” is a chemical compound with the formula C12H24O . It is also known by other names such as (Z)-7-DDOL, Z-7-DDOL, Looplure inhibitor, (Z)-7-Dodecenyl alcohol, and (7Z)-7-Dodecen-1-ol . It is used as a sex pheromone for certain species .


Synthesis Analysis

“Cis-7-Dodecen-1-ol” is synthesized from threo-aleuritic acid involving a simplified Wittig reaction . It is an intermediate in the synthesis of (7Z)-Dodecenyl Acetate, which is synthesized via a nucleophilic substitution reaction between the Grignard reagent of the protected bromohydrin with (Z)-2-hepten-1-yl acetate in the presence of a CuI catalyst .


Molecular Structure Analysis

The molecular weight of “cis-7-Dodecen-1-ol” is 184.3184 . The IUPAC Standard InChI is InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-6,13H,2-4,7-12H2,1H3/b6-5- .

Scientific Research Applications

1. Use in Pheromone Studies and Insect Attraction

  • cis-7-Dodecen-1-ol has been identified as a component in the sex pheromones of various moth species, including the soybean looper and cabbage looper. This compound has shown effectiveness in attracting male moths in field studies, which is crucial for understanding mating behaviors and developing pest control strategies (Tumlinson et al., 1972). Additionally, it has been found that cis-7-Dodecen-1-ol can inhibit the attraction of male moths to pheromones, demonstrating its potential role in disrupting mating cycles and controlling pest populations (Tumlinson et al., 1972).

2. Role in Chemical Ecology and Insect Behavior

  • Studies have shown that cis-7-Dodecen-1-ol plays a significant role in the chemical ecology of pests like the cone and seed moths. Its effectiveness as an attractant in various isomers and concentrations provides insights into the sensory mechanisms of these insects and aids in the development of more efficient pest management methods (Weatherston et al., 1977).

3. Insights into Insect Perception and Olfactory Processes

  • Research involving cis-7-Dodecen-1-ol has contributed to a better understanding of how insects perceive and respond to pheromones. Studies on the cabbage looper have shown how variations in this compound can influence male behavioral responses, providing valuable information on the olfactory processes of these species (Mclaughlin et al., 1974).

4. Development of Pheromone-based Pest Control Strategies

  • The research on cis-7-Dodecen-1-ol has facilitated the development of pheromone-based pest control methods. By understanding the specific attractant properties of this compound, scientists have been able to create more effective trapping and monitoring systems for agricultural pests (Fitzgerald et al., 1973).

5. Role in Surface Chemistry and Micelle Formation

  • Beyond its ecological applications, cis-7-Dodecen-1-ol has also been studied in the context of surface chemistry. Investigations into the conformational changes of hydrocarbon chains, like those in sodium cis-7-dodecen-1-yl sulfate, during micelle formation have provided insights into the molecular interactions and behaviors in different environments (Zhao & Fung, 1993).

Safety And Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling “cis-7-Dodecen-1-ol”. Personal protective equipment and chemical impermeable gloves should be worn. All sources of ignition should be removed and personnel should be evacuated to safe areas .

properties

IUPAC Name

(Z)-dodec-7-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-6,13H,2-4,7-12H2,1H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDOVTHLTQFGOZ-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274160
Record name 7-Dodecen-1-ol,(7Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-7-Dodecen-1-ol

CAS RN

20056-92-2
Record name (Z)-7-Dodecen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20056-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Dodecen-1-ol, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020056922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Dodecen-1-ol,(7Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-dodec-7-enol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.520
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
IF Jones, RS Berger - Environmental Entomology, 1978 - academic.oup.com
Adult female cabbage loopers (Lepidoptera: Noctuidae) injected with (1− 14 C) acetate produce pheromone containing 14 C activity. Pheromone production in μ g and rate of (1− 14 C) …
Number of citations: 34 academic.oup.com
JH Tumlinson, ER Mitchell, SM Browner… - Environmental …, 1972 - academic.oup.com
… female cabbage loopers or their synthesized pheromone, Cis -7-dodecen-1-ol acetate is greatly reduced when Cis -7-dodecen-1-ol is dispensed simultaneously from the same trap. …
Number of citations: 72 academic.oup.com
HH Toba, N Green, AN Kishaba… - Journal of Economic …, 1970 - academic.oup.com
Fifteen 12-carbon saturated and unsaturated alcohols and acetates related chemically to synthesized sex pheromone (cis-7-dodecen-1-ol acetate) of Trichoplusia ni (Hübner) were …
Number of citations: 20 academic.oup.com
LM McDonough, DA George - Journal of Chromatographic …, 1970 - academic.oup.com
… times increased with increasing polarity of the liquid phase, and was made the basis of a method of analyzing for the cis-trans isomers of the synthetic sex attractant (cis-7-dodecen-1-ol …
Number of citations: 28 academic.oup.com
N Green, M Jacobson, TJ Henneberry… - Journal of Medicinal …, 1967 - ACS Publications
The activity of certain insect attractants has been shown to depend on their stereochemical configuration. For example, the attractancy of sec-butyl trans-6-methyl-3-cyclohexene-l-…
Number of citations: 63 pubs.acs.org
PJ Landolt, DT Lowery, LC Wright… - The Canadian …, 2010 - cambridge.org
… Cis-7-dodecen-1-ol, a potent inhibitor of the cabbage looper sex pheromone. Environmental Entomology, 1: 354–358. Wright, LC, and Cone, WW 1980. …
Number of citations: 1 www.cambridge.org
ER Mitchell, JC Webb, RW Hines - Environmental Entomology, 1972 - academic.oup.com
… cis -7-dodecen-1-ol acetate (Berger 1966). The capture of significant numbers of female moths in traps baited only with cis -7-dodecen-1-ol acetate was unusual and to our knowledge …
Number of citations: 34 academic.oup.com
ER Mitchell - Environmental Entomology, 1973 - academic.oup.com
… Response patterns of males of these 2 species to synthetic pheromone, cis -7-dodecen-1-ol … oxygramma males responded uniformly throughout the night to cis -7-dodecen-1-ol acetate. …
Number of citations: 21 academic.oup.com
ER Mitchell - Environmental Entomology, 1972 - academic.oup.com
… Traps baited with virgin female soybean loopers, Pseudoplusia includens (Walker), or cis -7-dodecen-1-ol acetate ( cis -7-dda) captured males of both the soybean looper and cabbage …
Number of citations: 21 academic.oup.com
JH Tumlinson, ER Mitchell, SM Browner… - Environmental …, 1972 - academic.oup.com
Cis -7-dodecen-1-ol acetate, previously identified as the sex pheromone of the cabbage looper, Trichoplusia ni (Hübner), has now been isolated from female soybean loopers, …
Number of citations: 45 academic.oup.com

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